molecular formula C8H7ClO2 B106704 4-Chloro-2-methylbenzoic acid CAS No. 7499-07-2

4-Chloro-2-methylbenzoic acid

Cat. No. B106704
CAS RN: 7499-07-2
M. Wt: 170.59 g/mol
InChI Key: XXFKOBGFMUIWDH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoic acid is a chemical compound with the molecular formula ClC6H3(CH3)CO2H . It has a molecular weight of 170.59 .


Synthesis Analysis

4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzoic acid is represented by the linear formula ClC6H3(CH3)CO2H . The InChI key for this compound is XXFKOBGFMUIWDH-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene . It can also be used to synthesize 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .


Physical And Chemical Properties Analysis

4-Chloro-2-methylbenzoic acid is a solid substance . It has a melting point of 167-171 °C . The predicted boiling point is 300.3±22.0 °C and the predicted density is 1.310±0.06 g/cm3 .

Scientific Research Applications

Synthesis of 4-chloro-2-methylbenzophenone

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene . This compound is a key intermediate in the synthesis of various pharmaceuticals and organic materials.

Synthesis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid

Another application of 4-Chloro-2-methylbenzoic acid is in the synthesis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid . This compound is a useful intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.

Synthesis of 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester

4-Chloro-2-methylbenzoic acid can also be used to synthesize 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester . This compound has potential applications in the synthesis of various organic compounds.

Complex Formation with Metal Ions

Although this application is not directly related to 4-Chloro-2-methylbenzoic acid, its derivative, 4-Chloro-2-methoxybenzoic acid, has been shown to form complexes with metal ions such as Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . This property could potentially be exploited in the development of new materials and catalysts.

Safety and Hazards

4-Chloro-2-methylbenzoic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye damage . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKOBGFMUIWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324678
Record name 4-Chloro-2-methylbenzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7499-07-2
Record name 4-Chloro-2-methylbenzoic acid
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Record name NSC 407521
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Record name 4-Chloro-2-methylbenzoic acid
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Record name Benzoic acid, 4-chloro-2-methyl
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Record name 4-Chloro-2-methylbenzoic Acid
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Synthesis routes and methods I

Procedure details

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CCC(CN(C)C)N(C)C
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3l (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at 0° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Reaction Step One
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Quantity
600 mL
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solvent
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N2 EtOH
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0 (± 1) mol
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reactant
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550 mL
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400 mL
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Synthesis routes and methods IV

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3I (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at −80° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
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Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

In a process for preparing N-diaminomethylene-2-methyl- 4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the step comprising reacting 2-bromo-5-chlorotoluene with a secondary or tertiary organolithium compound and CO2 to produce 4-chloro-2-methylbenzoic acid.
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organolithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methylbenzoic acid
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